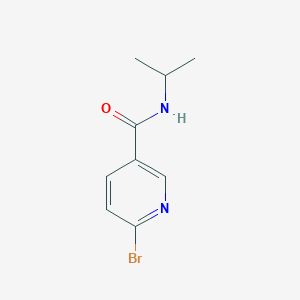

6-bromo-N-(propan-2-yl)pyridine-3-carboxamide

Description

Properties

IUPAC Name |

6-bromo-N-propan-2-ylpyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O/c1-6(2)12-9(13)7-3-4-8(10)11-5-7/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNMAYTJHGDDWIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201243778 | |

| Record name | 6-Bromo-N-(1-methylethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254123-86-8 | |

| Record name | 6-Bromo-N-(1-methylethyl)-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1254123-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N-(1-methylethyl)-3-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201243778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Pyridine-3-carboxamide Derivatives

- The bromination of pyridine-3-carboxamide precursors is commonly achieved using N-Bromosuccinimide (NBS) or elemental bromine under mild conditions to selectively introduce the bromine atom at the 6-position.

- For example, a method analogous to the preparation of 3-bromo-2-(pyridin-2-yl)imidazo[1,2-a]pyridine uses NBS in acetonitrile at 20–30 °C for 5 hours, followed by extraction and purification to isolate the brominated intermediate with high purity.

- Reaction conditions:

Amide Formation via Coupling Reaction

- The carboxamide group is introduced by coupling the brominated pyridine carboxylic acid (or derivative) with isopropylamine .

- A common coupling method uses EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) as a coupling reagent in the presence of a base such as pyridine at room temperature (around 25 °C) for 12 hours.

- After the reaction, the mixture is diluted with water, extracted with ethyl acetate, washed, dried, and concentrated to yield the amide product.

- Typical reaction parameters:

Alternative Synthetic Routes

- Another approach involves starting from substituted pyridin-2-amine and pyridine-2-carbaldehyde derivatives, followed by condensation with isocyanide reagents under acidic catalysis (e.g., p-toluenesulfonic acid) in methanol at elevated temperatures (70 °C) for 12 hours to form imidazo[1,2-a]pyridine intermediates, which can be further functionalized to yield the target compound.

- Palladium-catalyzed cross-coupling reactions using aryl halides and amines under basic conditions (e.g., t-BuONa) in toluene at 90–110 °C can also be employed for amination steps.

Summary Table of Key Preparation Steps

Research Findings and Analysis

- The bromination step using NBS is selective and mild, minimizing over-bromination or side reactions, critical for maintaining the integrity of the pyridine ring and the carboxamide group.

- The amide coupling using EDCI and pyridine is a well-established method providing high yields and minimal racemization or side reactions.

- Alternative synthetic routes involving imidazo[1,2-a]pyridine intermediates allow for structural diversification and may be adapted for related derivatives.

- Pd-catalyzed amination reactions offer a versatile tool for modifying the pyridine core with various amines, including isopropylamine, under controlled conditions.

- Purification by silica gel chromatography or preparative HPLC ensures high purity of the final compound, essential for pharmaceutical or research applications.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-(propan-2-yl)pyridine-3-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium.

Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (oxidation) and sodium borohydride (reduction) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various amide derivatives, while oxidation reactions can produce oxidized forms of the compound.

Scientific Research Applications

Medicinal Chemistry

6-bromo-N-(propan-2-yl)pyridine-3-carboxamide serves as a building block for synthesizing more complex therapeutic agents. Its derivatives have been investigated for various biological activities, including:

- Antimalarial Activity : It has been identified as an inhibitor of Plasmodium falciparum Enoyl‐ACP reductase (PfENR), making it a promising candidate for antimalarial drug development .

- Neuropsychiatric Disorders : The compound has been explored as a potential antagonist for the 5-HT2A receptor, which is crucial in developing innovative antipsychotic agents.

Biochemical Research

The compound has applications in studying biological pathways and as a probe in biochemical assays. It is utilized to investigate enzyme interactions and cellular signaling pathways involved in inflammation and cancer progression .

Material Science

In material science, 6-bromo-N-(propan-2-yl)pyridine-3-carboxamide can be used in developing new materials and as an intermediate in producing agrochemicals and pharmaceuticals.

Case Study 1: Antimalarial Drug Development

Research indicates that 6-bromo-N-(propan-2-yl)pyridine-3-carboxamide exhibits significant inhibitory activity against PfENR. In vitro studies demonstrated its potential to disrupt the metabolic processes of malaria parasites, leading to decreased viability.

Case Study 2: Anti-inflammatory Properties

Preliminary studies suggest that this compound may inhibit enzymes related to DNA repair mechanisms, affecting cellular processes associated with inflammation.

| Study | Compound | Effect | Target Enzyme |

|---|---|---|---|

| 6-bromo-N-(propan-2-yl)pyridine-3-carboxamide | Anti-inflammatory | DNA Repair Enzymes |

Comparative Analysis with Related Compounds

The following table compares structural analogs of 6-bromo-N-(propan-2-yl)pyridine-3-carboxamide to highlight their unique aspects and potential applications:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 6-Chloro-N-isopropylnicotinamide | Chlorine substituent instead of bromine | Different halogen affects reactivity |

| Nicotinamide Derivatives | Various substituents at the 6th position | Broad range of biological activities |

| 6-Bromo-N-(2,2-dimethylpropyl)pyridine-3-carboxamide | Different alkyl substituent on nitrogen | Variations in solubility and biological effects |

Mechanism of Action

The mechanism of action of 6-bromo-N-(propan-2-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity and influencing cellular signaling pathways. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes and affecting DNA repair mechanisms .

Comparison with Similar Compounds

Table 1: Key Pyridine Carboxamide Derivatives

Key Observations:

Substituent Effects on Bioactivity: Compound 13 () exhibits superior anti-tubercular activity due to its imidazo-pyridine core and bromophenoxyethyl side chain, which enhance target affinity . In contrast, the isopropyl carboxamide in the target compound may offer better metabolic stability compared to bulky pivalamide derivatives (e.g., N-(6-allyl-2-chloropyridin-3-yl)pivalamide) . Bromine at the 6-position is conserved across analogues, suggesting its critical role in hydrophobic interactions with biological targets .

Functional Group Diversity :

- Aldehyde-containing derivatives (e.g., 6-bromo-3-pyridinecarboxaldehyde) are reactive intermediates for further functionalization, whereas carboxamides are terminal products optimized for drug-likeness .

- Dichloropyridines (e.g., 6-bromo-2,3-dichloropyridine) lack the carboxamide group, limiting their utility in medicinal chemistry but expanding applications in agrochemicals .

Heterocyclic Analogues

Table 2: Heterocyclic Carboxamide Derivatives

Key Observations:

- Dual Heterocyclic Systems: Pyrazolo-pyrimidine and imidazo-pyridine cores (Table 2) introduce additional hydrogen-bonding sites, improving target engagement compared to monocyclic pyridines .

- Synthetic Flexibility : The alkyne group in 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-imidazo[4,5-b]pyridine allows for modular derivatization, whereas the target compound’s isopropyl group offers simplicity in synthesis .

Biological Activity

6-Bromo-N-(propan-2-yl)pyridine-3-carboxamide is a heterocyclic compound with significant potential in biological research and medicinal chemistry. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a bromine atom and an isopropyl group, along with a carboxamide functional group. Its molecular formula is , and it has a molar mass of approximately 228.09 g/mol.

Preliminary studies suggest that 6-bromo-N-(propan-2-yl)pyridine-3-carboxamide interacts with specific molecular targets, modulating enzyme activity and cellular signaling pathways. It is believed to inhibit certain enzymes, potentially affecting DNA repair mechanisms and other cellular processes.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These findings highlight its potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi .

Anticancer Activity

6-Bromo-N-(propan-2-yl)pyridine-3-carboxamide has also been investigated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells, with IC50 values indicating significant cytotoxic effects at low concentrations. The mechanism appears to involve the induction of apoptosis in cancer cell lines .

Case Studies

- Antichlamydial Activity : A study explored the compound's potential as a treatment for Chlamydia infections, demonstrating superior activity compared to traditional antibiotics like spectinomycin .

- Enzyme Inhibition : Research has focused on the compound's role as a biochemical probe to study enzyme functions, revealing its ability to selectively inhibit certain enzymes involved in metabolic pathways .

Comparative Analysis

When compared to similar compounds such as 6-chloro-N-isopropylnicotinamide, 6-bromo-N-(propan-2-yl)pyridine-3-carboxamide shows distinct biological properties due to its specific substitution pattern. This differentiation may confer unique reactivity and biological effects, making it a valuable candidate for further study in drug development.

Q & A

Q. What are the recommended synthetic routes for 6-bromo-N-(propan-2-yl)pyridine-3-carboxamide, and what critical parameters influence yield?

Methodological Answer: Synthesis typically involves multi-step reactions starting from pyridine derivatives. For example:

- Step 1: Bromination at the 6-position of pyridine-3-carboxylic acid using brominating agents (e.g., PBr₃ or NBS).

- Step 2: Activation of the carboxylic acid group (e.g., via conversion to an acid chloride using thionyl chloride) followed by amide coupling with isopropylamine.

Critical parameters include: - Temperature control (e.g., maintaining <0°C during bromination to avoid side reactions).

- Reaction time optimization to prevent over-bromination or decomposition.

- Purification via column chromatography or recrystallization to achieve >95% purity .

Q. Which spectroscopic techniques are essential for characterizing 6-bromo-N-(propan-2-yl)pyridine-3-carboxamide?

Methodological Answer: Key techniques include:

- ¹H/¹³C NMR : To confirm the presence of the isopropyl group (δ ~1.2 ppm for CH₃, δ ~4.0 ppm for CH) and pyridine ring protons (aromatic splitting patterns).

- IR Spectroscopy : Identification of the amide C=O stretch (~1650–1680 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : To verify molecular ion peaks ([M+H]⁺ expected at m/z ≈ 257/259 [Br isotopic pattern]) .

Q. What are the common chemical reactions involving the bromine substituent and carboxamide group in this compound?

Methodological Answer:

- Bromine Reactivity :

- Carboxamide Reactivity :

Advanced Research Questions

Q. How can QSAR models predict the biological activity of 6-bromo-N-(propan-2-yl)pyridine-3-carboxamide derivatives?

Methodological Answer: A validated QSAR approach involves:

- Descriptor Calculation : Use software (e.g., PaDEL) to compute physicochemical descriptors (e.g., logP, polar surface area, H-bond donors/acceptors).

- Model Training : Apply genetic function approximation (GFA) or partial least squares (PLS) regression to correlate descriptors with experimental bioactivity (e.g., MIC values against Mycobacterium tuberculosis).

- Validation : Internal (cross-validation, R² > 0.7) and external (test set prediction, Q² > 0.6) metrics ensure robustness.

For example, substituents at the pyridine 2-position (e.g., ethyl groups) enhance anti-tubercular activity by improving membrane permeability .

Q. What mechanisms underlie the anti-tubercular activity of related pyridine-3-carboxamide derivatives?

Methodological Answer: Mechanistic studies suggest:

- Enzyme Inhibition :

- InhA (Enoyl-ACP reductase) : Competitive inhibition disrupts mycolic acid biosynthesis in M. tuberculosis.

- DNA Gyrase : Interference with ATP-binding domains prevents DNA supercoiling.

- Cellular Uptake : Lipophilic substituents (e.g., bromine) enhance penetration through the mycobacterial cell wall.

Validation involves: - Biochemical Assays : IC₅₀ determination using purified enzymes.

- MIC Testing : Against M. tuberculosis H37Rv strain (e.g., MIC ≤ 2 µg/mL indicates high potency) .

Q. How do thermal analysis techniques (DSC/TGA) inform the stability profile of this compound under storage conditions?

Methodological Answer:

- Differential Scanning Calorimetry (DSC) : Identifies melting points (e.g., ~150–160°C) and polymorphic transitions. A sharp endothermic peak indicates high crystallinity.

- Thermogravimetric Analysis (TGA) : Measures decomposition onset temperatures (typically >200°C). Weight loss <5% at 100°C confirms low hygroscopicity.

Stability protocols: - Store at 4°C in desiccated, amber vials to prevent photodegradation and moisture absorption .

Q. How can computational docking guide the design of derivatives targeting specific enzymes?

Methodological Answer:

- Target Selection : Prioritize enzymes critical to pathogen survival (e.g., M. tuberculosis InhA).

- Docking Workflow :

- Prepare the protein structure (PDB: 4TZK) by removing water molecules and adding hydrogens.

- Generate ligand conformers (e.g., using OpenBabel) and dock with AutoDock Vina (binding affinity ≤ −8 kcal/mol suggests strong interaction).

- Analyze key interactions (e.g., hydrogen bonds with Tyr158, hydrophobic contacts with Phe149).

- ADME Prediction : SwissADME evaluates drug-likeness (e.g., Lipinski’s Rule compliance) .

Q. What strategies resolve contradictions in bioactivity data across structural analogs?

Methodological Answer:

- Meta-Analysis : Compare datasets from public repositories (e.g., ChEMBL) to identify outliers.

- Structural Clustering : Group analogs by substituent patterns (e.g., halogen vs. alkyl groups) to isolate electronic/steric effects.

- Experimental Validation : Re-test disputed compounds under standardized conditions (e.g., fixed inoculum size in MIC assays).

Example: A bromine atom at position 6 may show variable activity due to differences in bacterial efflux pump expression .

Q. How does the isopropyl group influence solubility and bioavailability?

Methodological Answer:

- Solubility : The isopropyl group increases hydrophobicity (logP ~2.5), reducing aqueous solubility. Mitigate via:

- Salt Formation : Hydrochloride salts improve solubility in polar solvents.

- Co-solvents : Use DMSO/PEG mixtures for in vitro assays.

- Bioavailability :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.